Thalidomide-5-(PEG2-amine)
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Overview
Description
Thalidomide-5-(PEG2-amine) is a proteolytic targeting chimera (PROTAC) building block that contains an E3 ligase ligand substituted with a terminal amine group . This compound is a derivative of thalidomide, a medication historically used for treating conditions such as leprosy and multiple myeloma . The addition of the polyethylene glycol (PEG2) moiety enhances the solubility, bioavailability, and pharmacokinetic profile of thalidomide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG2-amine) is synthesized by reacting thalidomide with a PEG2 linker that has a terminal amine group. The amine group can react with NHS ester groups or carboxylic acids in the presence of coupling agents such as EDC or HATU . The reaction typically occurs under mild conditions, ensuring the integrity of the thalidomide structure.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally involves standard organic synthesis techniques, including purification steps like chromatography to achieve high purity levels (≥95%) .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-(PEG2-amine) undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can participate in nucleophilic substitution reactions with electrophiles such as NHS esters.
Coupling Reactions: The amine group can couple with carboxylic acids in the presence of coupling agents like EDC or HATU.
Common Reagents and Conditions:
NHS Esters: Used for amine coupling reactions.
EDC or HATU: Coupling agents facilitating the formation of amide bonds.
Major Products: The primary products of these reactions are amide-linked conjugates, which can be used in further applications such as PROTAC development .
Scientific Research Applications
Thalidomide-5-(PEG2-amine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thalidomide-5-(PEG2-amine) involves its role as a PROTAC building block. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the selective degradation of target proteins . This process involves the ubiquitination and subsequent proteasomal degradation of the target proteins, thereby modulating various cellular pathways .
Comparison with Similar Compounds
Thalidomide-O-PEG2-amine: Contains a PEG2 linker but with a different functional group (e.g., carboxylic acid).
Thalidomide-5-amine: A simpler derivative without the PEG2 moiety.
Uniqueness: Thalidomide-5-(PEG2-amine) stands out due to its enhanced solubility and bioavailability, making it more effective in pharmaceutical applications . The presence of the PEG2 linker also allows for better conjugation with other molecules, expanding its utility in research and therapeutic development .
Properties
Molecular Formula |
C20H24N4O7 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O7/c21-5-7-30-9-10-31-8-6-22-17(26)12-1-2-13-14(11-12)20(29)24(19(13)28)15-3-4-16(25)23-18(15)27/h1-2,11,15H,3-10,21H2,(H,22,26)(H,23,25,27) |
InChI Key |
JHPUXMJZJYXENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCN |
Origin of Product |
United States |
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